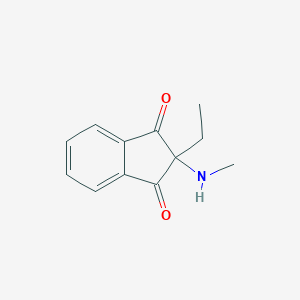

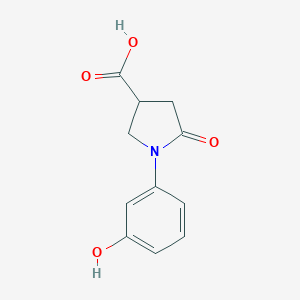

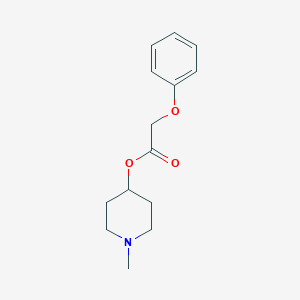

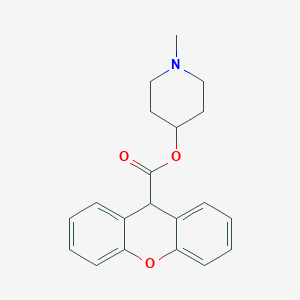

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is an organic acid detected in human urine. It is relatively abundant in adult human urine and it is normally relatively benign. It is thought that the presence of this acid is from nutritional sources (i.e. dietary phenylalanine or polyphenols) . It is reported as an excretion product of the anaerobic bacteria of Clostridium genus .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves an indium-mediated sonochemical Reformatsky reaction .

Molecular Structure Analysis

The molecular structure of similar compounds like 3-hydroxyphenylpropionic acid has been reported .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Antioxidant Activity

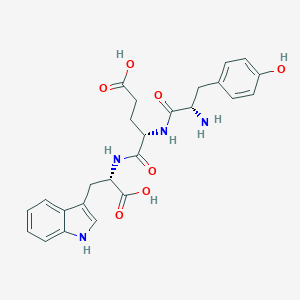

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit significant antioxidant properties. A study synthesized various derivatives and found potent antioxidants among them, with some showing higher activity than ascorbic acid. This highlights the compound's potential in developing antioxidant therapies or supplements (Tumosienė et al., 2019).

Antibacterial Activity

Derivatives of this compound have been explored for their antibacterial properties. A study synthesized novel derivatives and assessed their efficacy against bacteria, revealing that certain derivatives exhibit significant antibacterial activity, which could be useful in addressing antibiotic resistance and developing new antibacterial agents (Žirgulevičiūtė et al., 2015).

Anticancer and Antimicrobial Activity

Research on this compound also extends to its potential in anticancer and antimicrobial applications. A study involving the synthesis of derivatives bearing azole, diazole, and hydrazone moieties found that certain compounds showed promising activity against cancer cells and multidrug-resistant Staphylococcus aureus strains. This suggests a role for these derivatives in developing treatments for cancer and drug-resistant infections (Kairytė et al., 2022).

Material Science and Photophysical Properties

The compound and its derivatives have applications in material science and photophysical properties. A study on lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, including those related to this compound, showcased their potential in creating materials with unique photophysical properties (Sivakumar et al., 2011).

Chemical Synthesis and Characterization

There is significant research into the synthesis and characterization of derivatives of this compound. This includes studies on rapid synthesis methods, structural analysis, and exploring various chemical properties, contributing to a better understanding of the compound and its potential uses in different fields (Zhu et al., 2014).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-3-1-2-8(5-9)12-6-7(11(15)16)4-10(12)14/h1-3,5,7,13H,4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCXSGYHQKJLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387862 | |

| Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91891-24-6 | |

| Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)

![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)